2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core[_{{{CITATION{{{2{Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[d]thiazol-2 ...](https://link.springer.com/content/pdf/10.1007/s10870-010-9761-3.pdf). One common approach is the reaction of 2-aminobenzothiazole with an appropriate acyl chloride or anhydride to introduce the acetyl group[{{{CITATION{{{2{Synthesis, Spectroscopic Studies and Structure of 2-(Benzo[d]thiazol-2 ...{{{CITATION{{{_2{Synthesis, Spectroscopic Studies and Structure of 2-(Benzo[d]thiazol-2 ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfamoyl group can be oxidized under specific conditions.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Sulfonic acid derivatives.
Reduction: : Amines.
Substitution: : Substituted benzothiazoles.
Scientific Research Applications
Medicine: : It may be used as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Industry: : Potential use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide is not fully understood, but it likely involves interaction with specific molecular targets and pathways. The sulfamoyl group, for instance, may play a role in inhibiting certain enzymes or receptors.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the sulfamoyl group and the benzothiazole core. Similar compounds include:
2-(benzothiazol-2-yl)-phenyl-\u03B2-D-galactopyranoside derivatives: : Used as fluorescent pigments and in bacterial detection.
N-(benzo[d]thiazol-2-yl)-2-phenyl(2-(piperidin-1-yl)ethylamino)benzamides: : Known for their anti-inflammatory properties.
These compounds share the benzothiazole core but differ in their substituents and functional groups, leading to different biological activities and applications.
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-20(16-19-13-4-2-3-5-14(13)24-16)10-15(21)18-11-6-8-12(9-7-11)25(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRVLQSCGHDNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.